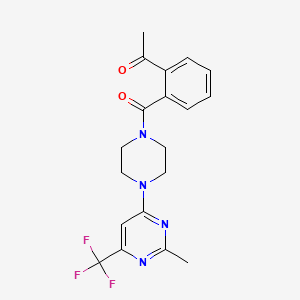

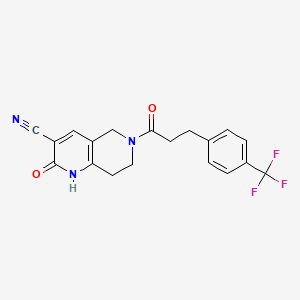

1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Biginelli Synthesis : A study described the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. These derivatives were synthesized efficiently, demonstrating the compound's utility in organic synthesis (Bhat et al., 2018).

Heterocyclic Compound Formation

- Pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine Derivatives : A study focused on synthesizing novel pyrazolo and triazolo pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These derivatives exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

Antiviral and Antibacterial Activities

- Antiviral Activity : Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed potential antiviral activities against HSV1 and HAV-MBB, showcasing the compound's potential in antiviral drug development (Attaby et al., 2006).

- Antibacterial Activity : Another study investigated the antibacterial properties of synthesized piperidine-containing pyrimidine imines and thiazolidinones, indicating their potential in antibacterial drug discovery (Merugu et al., 2010).

Antitumor Activity

- Breast Cancer Cells : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and tested against MCF-7 breast cancer cells. Certain compounds showed promising antiproliferative agents, indicating their potential in cancer therapy (Yurttaş et al., 2014).

Molecular Interactions and Mesomorphic Complexes

- Hydrogen Bonded Mesomorphic Complexes : Research involving a triazine grafted with semiperfluorinated chains interacted with complementary orotic acid and barbituric acid derivatives to form triple hydrogen-bonded heterodimers, relevant in materials science (Kohlmeier et al., 2013).

Pharmacokinetics and Metabolism Studies

- Tyrosine Kinase Inhibitor Metabolism : Flumatinib, a tyrosine kinase inhibitor containing a pyrimidinyl piperazine moiety, was studied for its metabolism in chronic myelogenous leukemia patients, highlighting the compound's pharmacokinetic properties (Gong et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds with pyrimidine moieties have been found to have broad pharmacological activities . They are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

For instance, some pyrimidine derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Pharmacokinetics

Similar compounds have been found to exhibit suitable in vivo mouse pk parameters .

Result of Action

Similar compounds have been found to have moderate anti-proliferative activities . For instance, some compounds have shown good selectivity for PC-3 cells .

Action Environment

It’s worth noting that the introduction of trifluoromethyl groups is a popular strategy to modulate the properties of bioactive molecules .

Propiedades

IUPAC Name |

1-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c1-12(27)14-5-3-4-6-15(14)18(28)26-9-7-25(8-10-26)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRLRSYNBBWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)

![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2967832.png)

![1,4-dimethyl (2E)-2-(1-{[(3,4-dimethoxyphenyl)methyl]amino}ethylidene)butanedioate](/img/structure/B2967835.png)

![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B2967838.png)

![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2967844.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2967845.png)

![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)